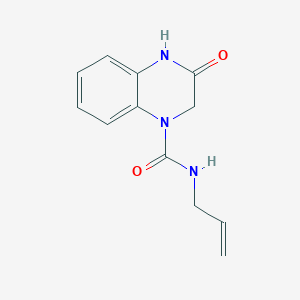

N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide

Description

Properties

IUPAC Name |

3-oxo-N-prop-2-enyl-2,4-dihydroquinoxaline-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-7-13-12(17)15-8-11(16)14-9-5-3-4-6-10(9)15/h2-6H,1,7-8H2,(H,13,17)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDRTEYWXIZREZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)N1CC(=O)NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide typically involves the following steps:

Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using an allyl halide in the presence of a base.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate with an appropriate amine or amide under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halides, acids, or bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce tetrahydroquinoxalines.

Scientific Research Applications

Antibacterial Applications

N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has demonstrated significant antibacterial activity against various pathogenic bacteria. Research indicates that compounds within the quinoxaline family can effectively target infections caused by strains such as Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis.

Case Study: Antibacterial Efficacy

A patent describes the synthesis of derivatives of quinoxaline compounds, including N-allyl-3-oxo derivatives, which showed promising results against multiple bacterial strains. These compounds were tested in combination with other antibiotics to enhance their efficacy against resistant bacterial strains. The study highlighted their potential as novel antibacterial agents that could be integrated into existing treatment regimens for infectious diseases .

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies, showcasing its ability to inhibit cancer cell proliferation.

Case Study: Anticancer Activity

In a study examining a series of quinoxaline derivatives, N-allyl-3-oxo compounds were tested against human cancer cell lines such as HCT-116 and MCF-7. The results indicated that several derivatives exhibited significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL. These findings support the hypothesis that modifications to the quinoxaline structure can enhance anticancer activity .

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

- Formation of Quinoxaline Core : Starting from appropriate precursors to create the quinoxaline structure.

- Functionalization at C-3 Position : Utilizing acid-promoted carbamoylation techniques to introduce the carboxamide group at the desired position .

- Allylation : Incorporating the allyl group through nucleophilic substitution reactions.

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Core Structural Variations

- Target Compound: The dihydroquinoxaline core (two nitrogen atoms) provides distinct electronic properties compared to dihydroquinolines (one nitrogen). This structural difference influences hydrogen bonding, solubility, and biological target interactions.

- Dihydroquinoline Analogues: Compounds such as N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47) and N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52) feature a single nitrogen in the bicyclic core.

- HBQ (Isopropyl (2S)-2-ethyl-7-fluoro-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate): This fluorinated dihydroquinoxaline derivative includes a chiral center (S-configuration at C2) and an ethyl group, which may enhance metabolic stability compared to the allyl group in the target compound .

Substituent Effects

Physical and Chemical Properties

- Melting Points: Dihydroquinoline derivatives (e.g., Compound 52) exhibit melting points >150°C due to crystalline adamantyl groups, whereas the target compound’s melting data are unreported .

- Solubility : The allyl group in the target compound may increase aqueous solubility compared to HBQ’s isopropyl ester, though fluorination in HBQ could counterbalance this .

Reactivity and Functional Implications

- Oxidation Sensitivity: The dihydroquinoxaline core in the target compound is prone to oxidation under acidic conditions, forming quinoxalin-2(1H)-one (e.g., Compound 62) . This contrasts with dihydroquinolines, which are more stable under similar conditions .

- Biological Activity: Adamantyl-substituted dihydroquinolines show enhanced affinity for hydrophobic binding pockets in enzymes, while fluorinated dihydroquinoxalines (e.g., HBQ) may exhibit improved CNS penetration .

Biological Activity

N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of quinoxaline derivatives. Its structure can be represented as follows:

This compound is characterized by the presence of a carboxamide group and an allyl substituent, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of N-allyl-3-oxo-3,4-dihydroquinoxaline derivatives. In particular, one study demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values of 0.86 µM and 1.06 µM, respectively .

The anticancer activity is believed to be mediated through several mechanisms:

- EGFR/VEGFR2 Inhibition : The compound has shown promising inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical in cancer proliferation and angiogenesis. The IC50 values for EGFR and VEGFR2 were reported as 0.088 µM and 0.108 µM, respectively .

- Induction of Apoptosis : Treatment with N-allyl derivatives resulted in increased apoptotic cell death in cancer cells, with reported apoptosis rates of 43.13% for A549 cells and 34.07% for MCF-7 cells .

- Cell Cycle Arrest : The compound was found to halt the cell cycle at the S and G1 phases, further contributing to its efficacy in inhibiting cancer cell growth .

Antimicrobial Activity

In addition to its anticancer properties, N-allyl quinoxaline derivatives have demonstrated antibacterial activity against various pathogens. Research indicates that these compounds can effectively combat strains such as Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Summary of Biological Activities

| Activity Type | Target/Effect | IC50 Values |

|---|---|---|

| Cytotoxicity | A549 (lung cancer) | 0.86 µM |

| MCF-7 (breast cancer) | 1.06 µM | |

| EGFR Inhibition | EGFR | 0.088 µM |

| VEGFR2 Inhibition | VEGFR2 | 0.108 µM |

| Apoptosis Induction | A549 (apoptotic rate) | 43.13% |

| MCF-7 (apoptotic rate) | 34.07% | |

| Antibacterial | Staphylococcus aureus | Effective against various strains |

Case Studies

In a notable case study involving an in vivo model using solid Ehrlich carcinoma, treatment with N-allyl derivatives resulted in a tumor inhibition ratio of 68.19%, comparable to standard chemotherapy agents like 5-fluorouracil (5-FU), which showed a ratio of 64.8% . This suggests that N-allyl compounds may serve as viable alternatives or adjuncts to existing cancer therapies.

Q & A

Q. How can researchers assess off-target toxicity in early development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.